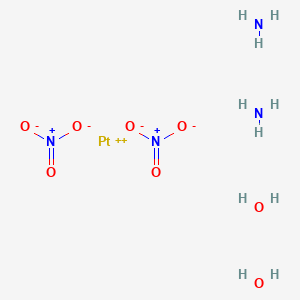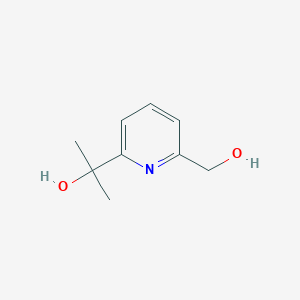
Diaquodiammineplatinum dinitrate
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diaquodiammineplatinum dinitrate typically involves the reaction of cisplatin (cis-diamminedichloroplatinum(II)) with silver nitrate in an aqueous solution. The reaction proceeds as follows:
[ \text{cis-Pt(NH}_3\text{)_2Cl}_2 + 2 \text{AgNO}_3 \rightarrow \text{cis-Pt(NH}_3\text{)_2(H}_2\text{O)}_2(\text{NO}_3)_2 + 2 \text{AgCl} ]
In this reaction, silver nitrate acts as a reagent to replace the chloride ions in cisplatin with nitrate ions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Diaquodiammineplatinum dinitrate undergoes various types of chemical reactions, including:
Substitution Reactions: The water molecules coordinated to the platinum center can be replaced by other ligands, such as chloride or other anions.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, changing its oxidation state.
Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different platinum species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts (e.g., sodium chloride), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with chloride ions can yield cisplatin, while hydrolysis can produce various platinum hydroxide species .
科学研究应用
Diaquodiammineplatinum dinitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum-based compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, to understand its potential as a therapeutic agent.
Medicine: this compound is investigated for its anticancer properties, similar to cisplatin, and its potential use in chemotherapy.
作用机制
The mechanism of action of diaquodiammineplatinum dinitrate involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved in this process are similar to those of cisplatin .
相似化合物的比较
Similar Compounds
Cisplatin (cis-diamminedichloroplatinum(II)): A widely used chemotherapy drug with a similar structure but different ligands.
Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)): Another platinum-based chemotherapy drug with a different ligand structure.
Oxaliplatin (trans-l-diaminocyclohexane oxalato platinum(II)): A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Diaquodiammineplatinum dinitrate is unique due to its specific ligand arrangement and its ability to undergo various substitution reactions, making it a versatile precursor for the synthesis of other platinum-based compounds. Its interactions with biological molecules also make it a valuable compound for research in medicinal chemistry .
属性
IUPAC Name |
azane;platinum(2+);dinitrate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.2H3N.2H2O.Pt/c2*2-1(3)4;;;;;/h;;2*1H3;2*1H2;/q2*-1;;;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZIMFWOKSKHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O8Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929217 | |
| Record name | Platinum(2+) nitrate--ammonia--water (1/2/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13601-02-0, 62714-59-4 | |
| Record name | Platinum(2+), diamminediaqua-, dinitrate (8CI,9C) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+), diamminediaqua-, (SP-4-1)-, dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062714594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) nitrate--ammonia--water (1/2/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-methylphenyl)methyl]guanidine](/img/structure/B3060847.png)
![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)


![{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B3060852.png)
![5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid](/img/structure/B3060853.png)
![5-[[2-(4-Fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060856.png)
![Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate](/img/structure/B3060858.png)
![Methyl 5-[(phenylsulfonyl)methyl]-2-furoate](/img/structure/B3060859.png)


![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid](/img/structure/B3060864.png)

